Scientific Field: Dermatology and Rheumatology
Application Summary: Apremilast is an orally administered, small molecule inhibitor of phosphodiesterase 4 (PDE4).
Methods of Application: Apremilast is administered orally, with a dosage of 30 mg twice daily.
Results: In the phase 3 ESTEEM trials, Apremilast showed significant improvements in pruritus and skin discomfort/pain visual analogue scale scores as early as week 2.
Scientific Field: Rheumatology and Metabolism
Application Summary: Apremilast has been observed to have a metabolic effect on serum lipids in patients with Psoriatic Arthritis.
Methods of Application: Apremilast is administered orally, often in association with methotrexate.
Results: Treatment with Apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of health-related quality of life (HRQoL).
Scientific Field: Rheumatology
Application Summary: Apremilast has been studied in the treatment of ankylosing spondylitis (AS), a type of arthritis that affects the spine.
Methods of Application: Apremilast is administered orally, with the dosage often determined by the severity of the condition.
Scientific Field: Rheumatology and Dermatology
Application Summary: Apremilast has been used to treat oral ulcers caused by Behcet’s disease.
Scientific Field: Pediatric Dermatology
Application Summary: Apremilast has been studied for use in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis.
Results: The Phase 3 SPROUT study showed that continued use of Apremilast resulted in sustained improvements in psoriasis severity and skin involvement in patients for up to one year.
Scientific Field: Dermatology
Application Summary: Apremilast has been used in a Phase 3 study for the treatment of palmoplantar pustulosis.
Results: The study achieved its primary and secondary endpoints at 16 weeks.
Apremilast is a pharmaceutical compound primarily used for the treatment of certain inflammatory conditions, notably plaque psoriasis and psoriatic arthritis. Marketed under the brand name Otezla, it functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the breakdown of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, apremilast increases intracellular cAMP levels, which leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukins 17 and 23, while promoting the production of the anti-inflammatory interleukin 10 .
Apremilast acts as a selective inhibitor of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation of cAMP downregulates the production of pro-inflammatory factors like TNF-alpha and interleukin-17, ultimately leading to reduced inflammation [].
Apremilast is generally well-tolerated, but some common side effects include nausea, diarrhea, headache, and upper respiratory tract infections []. It can also interact with certain medications, so it's crucial to inform your doctor about all medications you are taking before starting Apremilast treatment [].
The chemical formula of apremilast is C22H24N2O7S, with a molar mass of 460.50 g/mol . It is a phthalimide derivative characterized by its white to pale yellow powder form. Apremilast is practically insoluble in water but soluble in various organic solvents, including acetone and dichloromethane. The primary metabolic pathway involves oxidative metabolism mediated by cytochrome P450 enzymes, specifically CYP3A4, which transforms apremilast into several metabolites, predominantly O-desmethylapremilast glucuronide .
Apremilast exhibits significant biological activity by modulating immune responses. It selectively inhibits PDE4, leading to increased cAMP concentrations that suppress the expression of pro-inflammatory mediators. Clinical studies have shown that treatment with apremilast results in decreased levels of inflammatory cytokines and improved clinical outcomes in patients with psoriasis and psoriatic arthritis . Moreover, it has been found effective for Behçet's disease associated with oral ulcers, demonstrating its versatility in treating various inflammatory conditions .
The synthesis of apremilast involves several complex steps that can vary based on the desired enantiomer. Key methods include:
These methods highlight ongoing research aimed at optimizing apremilast production for better efficacy and reduced costs.
Apremilast is primarily indicated for:
Additionally, it is being explored for off-label uses in various dermatological disorders resistant to conventional therapies .
Apremilast has notable interaction profiles with other medications:
Understanding these interactions is crucial for optimizing treatment regimens and avoiding adverse effects.
Several compounds share similar mechanisms or therapeutic applications with apremilast. Here are some notable examples:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Ustekinumab | IL-12/IL-23 inhibitor | Psoriasis, psoriatic arthritis | Targets specific cytokines |
Secukinumab | IL-17A inhibitor | Psoriasis, ankylosing spondylitis | Monoclonal antibody |
Tofacitinib | Janus kinase inhibitor | Rheumatoid arthritis | Oral administration |
Methotrexate | Antimetabolite | Psoriasis, rheumatoid arthritis | Long-established use |
Apremilast stands out due to its oral route of administration and selective mechanism targeting PDE4 rather than directly blocking cytokines or pathways like other biologics do. This unique profile allows for broader application in treating inflammatory diseases while minimizing some systemic side effects associated with more aggressive immunosuppressants .
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